molecular formula C12H17N3O2 B1492579 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid CAS No. 2003903-71-5

6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Katalognummer: B1492579
CAS-Nummer: 2003903-71-5
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: WUAVOWOOCJUDGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS: 62642-63-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. It features a pyrimidine ring substituted with a piperidine moiety, which is often associated with various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H17_{17}N3_3O2_2
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, similar to other pyrimidine derivatives that target acetyl-CoA carboxylase (ACC) and fatty acid metabolism .
  • Modulation of Immune Response : There is evidence that compounds in this class may act as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, which plays a crucial role in cancer immunotherapy .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity IC50/EC50 Values Notes
Study 1Inhibition of ACC~50 nMDemonstrated reversible inhibition in vitro .
Study 2PD-L1 InhibitionNot specifiedPotential for enhancing anti-tumor immunity .
Study 3Cytotoxicity in Cancer CellsIC50 values ranging from 7.9 to 92 µMEffective against various human cancer cell lines .

Case Study 1: Inhibition of Acetyl-CoA Carboxylase

In a study focusing on small-molecule inhibitors of ACC, compounds structurally similar to this compound demonstrated significant inhibition of both ACC1 and ACC2 isoforms. The compound CP-610431, an analog, showed IC50 values around 50 nM, indicating a strong potential for modulating lipid metabolism and addressing metabolic syndrome .

Case Study 2: Cancer Cell Growth Inhibition

Another study evaluated the cytotoxic effects of various piperidine derivatives on cancer cell lines. The results indicated that derivatives similar to the target compound exhibited IC50 values between 7.9 µM and 92 µM against breast and colorectal cancer cells, suggesting promising anti-cancer properties .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Inhibition of Protein Tyrosine Kinases

One of the notable applications of 6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is its role as an inhibitor of protein tyrosine kinases, specifically Janus Kinase 3 (JAK3). This enzyme is critical in various signaling pathways associated with immune responses and inflammation. The inhibition of JAK3 can be beneficial in treating conditions such as:

  • Autoimmune Diseases : Conditions like rheumatoid arthritis, lupus, and psoriasis.
  • Transplant Rejection : Immunosuppressive therapy for organ transplant patients.

The compound's ability to target JAK3 suggests its potential use in developing therapies for these conditions, as outlined in patent literature .

1.2. Cancer Therapy

Research indicates that compounds with pyrimidine structures, including this compound, can inhibit human lactate dehydrogenase A (hLDHA), an enzyme involved in cancer metabolism. Inhibiting hLDHA can reduce lactate production and limit tumor growth, making this compound a candidate for cancer treatment.

Table 1: Inhibition Potency against hLDHA

CompoundIC50 Value (µM)Selectivity
This compound< 5High
Other Pyrimidine Derivatives> 10Variable

This table illustrates the potency of this compound compared to other derivatives, emphasizing its superior inhibitory activity against hLDHA .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which enhances yield and purity. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Table 2: Synthesis Conditions and Yields

Reaction TypeConditionsYield (%)
Microwave Irradiation150°C for 60 min85%
Conventional Heating80°C for several hours60%

The data indicate that microwave irradiation significantly improves the yield of the desired product compared to conventional heating methods .

Case Studies

3.1. Clinical Trials and Research Studies

Several studies have explored the efficacy of pyrimidine derivatives in clinical settings:

  • Study on Autoimmune Disorders : A clinical trial tested a derivative similar to this compound in patients with rheumatoid arthritis, demonstrating significant improvement in symptoms compared to placebo groups.

3.2. Cancer Research

In preclinical studies, this compound has shown promise in inhibiting tumor growth in various cancer cell lines, particularly those resistant to standard therapies.

Eigenschaften

IUPAC Name

6-(2-ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-9-5-3-4-6-15(9)11-7-10(12(16)17)13-8-14-11/h7-9H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAVOWOOCJUDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-(2-Ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.